3,5-Diamino-6-chloropyrazine-2-carbonitrile
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Description
3,5-Diamino-6-chloropyrazine-2-carbonitrile is a chemical compound with the CAS Number: 17231-59-3 . It has a molecular weight of 169.57 .
Molecular Structure Analysis
The IUPAC name for this compound is 3,5-diamino-6-chloro-2-pyrazinecarbonitrile . The InChI code is 1S/C5H4ClN5/c6-3-5(9)11-4(8)2(1-7)10-3/h(H4,8,9,11) . This information can be used to derive the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point of 290-295°C .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Activity in Pyrazolo[1,5-a]pyrimidines : A study demonstrated the use of 5-Amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile, a compound related to 3,5-Diamino-6-chloropyrazine-2-carbonitrile, as a key intermediate in the synthesis of pyrazolo[1,5-a]pyrimidines. These compounds showed antibacterial, antifungal activities, and cytotoxicity against Breast cancer cells (MCF7) (Al-Adiwish et al., 2017).
Chemical Synthesis and Reactions
- Formation of Pyrazolopyrimidines : A study used a reaction of 4-(amino-substituted)-2-methylthio-6-chloropyrimidine-5-carbonitriles with hydrazine and methylhydrazine to synthesize 3,4-diamino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines, suggesting a pathway involving 6-hydrazinopyrimidine-5-carbonitriles as intermediates (Tumkyavichyus, 1996).
Fluorescence and DNA Interaction
- Fluorescence-Enhancing Ligand for DNA : A fluorescent pyrazine derivative, specifically 3,5-diamino-6-chloro-2-pyrazine carbonitrile (DCPC), was identified as a light-up ligand for single-nucleotide polymorphisms (SNPs) typing. DCPC selectively binds to thymine in DNA duplexes with abasic sites, significantly enhancing fluorescence, and allowing the detection of thymine-related mutations in PCR products (Zhao et al., 2008).
Pyrazolo[5,1-c][1,2,4] Triazines Synthesis and Activity
- Synthesis and Biological Properties of Pyrazolo[5,1-c][1,2,4] Triazines : Research on the synthesis of pyrazolo[5,1-c][1,2,4] triazines from 5-Aminopyrazole, using 5-amino-3-(4-chlorophenylamino)-1H-pyrazole-4-carbonitrile as an intermediate, reported antibacterial, antifungal activities, and cytotoxicity against Breast cancer cells (MCF7) (Al-Adiwish et al., 2017).
properties
IUPAC Name |
3,5-diamino-6-chloropyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-3-5(9)11-4(8)2(1-7)10-3/h(H4,8,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQENTCJPUUSHCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)Cl)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402079 |
Source
|
Record name | 3,5-Diamino-6-chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diamino-6-chloropyrazine-2-carbonitrile | |
CAS RN |
17231-59-3 |
Source
|
Record name | 3,5-Diamino-6-chloropyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-diamino-6-chloropyrazine-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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